molecular formula C29H24ClN5O B11330622 (4-chlorophenyl)[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone

(4-chlorophenyl)[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No.: B11330622
M. Wt: 494.0 g/mol
InChI Key: MSFIVPZSZQIGEB-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring substituted with a 4-chlorobenzoyl group and a pyrrolo[2,3-d]pyrimidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride under basic conditions .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation and sodium bicarbonate (NaHCO₃) for neutralization are commonly used .

Chemical Reactions Analysis

1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating signaling pathways within cells. The compound’s structure allows it to bind to active sites of target proteins, inhibiting their function and leading to downstream biological effects such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE include other pyrrolo[2,3-d]pyrimidine derivatives and piperazine-containing molecules. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties . For example:

The uniqueness of 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C29H24ClN5O

Molecular Weight

494.0 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C29H24ClN5O/c30-23-13-11-22(12-14-23)29(36)34-17-15-33(16-18-34)27-26-25(21-7-3-1-4-8-21)19-35(28(26)32-20-31-27)24-9-5-2-6-10-24/h1-14,19-20H,15-18H2

InChI Key

MSFIVPZSZQIGEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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